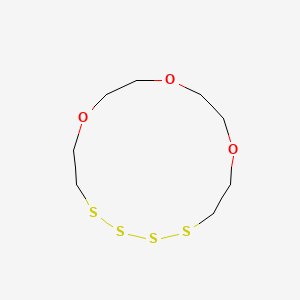
1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane is a chemical compound known for its unique structure and propertiesThe presence of sulfur atoms in its structure makes it particularly interesting for various applications in chemistry and industry .
Preparation Methods
The synthesis of 1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane typically involves the reaction of appropriate diols with sulfur-containing reagents under controlled conditions. One common method includes the use of phase inversion and interfacial polymerization techniques. These methods allow for the formation of the cyclic structure with the desired ether and sulfur groups .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.
Chemical Reactions Analysis
1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ether groups can participate in substitution reactions, where one of the oxygen atoms is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, where it forms complexes with various metal ions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the study of metalloproteins and enzyme mechanisms.
Medicine: Its unique structure allows it to be used in drug delivery systems, where it can encapsulate and transport therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as membranes for water desalination and purification
Mechanism of Action
The mechanism by which 1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the compound’s structure act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, from catalysis to drug delivery .
Comparison with Similar Compounds
1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane can be compared with other crown ethers and sulfur-containing cyclic compounds:
4,7,10-Trioxa-1,13-tridecanediamine: Similar in structure but lacks sulfur atoms, making it less versatile in certain applications.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains nitrogen atoms instead of sulfur, which affects its coordination chemistry and applications.
The uniqueness of this compound lies in its combination of oxygen and sulfur atoms, providing a distinct set of chemical properties and reactivity that are not found in other similar compounds.
Properties
CAS No. |
81397-59-3 |
|---|---|
Molecular Formula |
C8H16O3S4 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1,10,13-trioxa-4,5,6,7-tetrathiacyclopentadecane |
InChI |
InChI=1S/C8H16O3S4/c1-3-10-5-7-12-14-15-13-8-6-11-4-2-9-1/h1-8H2 |
InChI Key |
BMWVHGRJVRYBJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCSSSSCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















